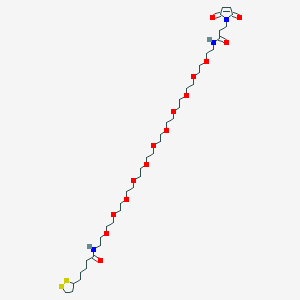
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride (4-EPCH) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C10H17ClNO2 and a molecular weight of 218.7 g/mol. 4-EPCH is structurally related to pyrrolidinecarboxylate and is a derivative of pyrrolidine. 4-EPCH has been studied extensively in recent years due to its potential applications in pharmaceuticals, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of scientific research applications. It has been used to study the structure and reactivity of organic molecules, as well as the binding of drugs to their targets. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has also been used to investigate the enzyme-catalyzed reactions of organic substrates, as well as to study the mechanism of action of drugs. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been used in the synthesis of other organic compounds and in the preparation of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is not well understood. However, it is believed that the compound binds to specific proteins in the body, which in turn modulate the activity of certain enzymes and other proteins. This binding is thought to be reversible and non-covalent, meaning that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride does not permanently alter the structure of the proteins it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride are largely unknown. However, it has been shown to interact with certain proteins and enzymes in the body, suggesting that it may have some effects on biochemical and physiological processes. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. This suggests that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride may have some effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments include its high purity, low cost, and the fact that it can be synthesized in a single step. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research, making it a versatile compound for laboratory experiments. The main limitation of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments is its potential toxicity. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is classified as a hazardous material and should be handled with caution.
Direcciones Futuras
The future directions of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and materials science. Additionally, researchers are exploring the use of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in the synthesis of other organic compounds and in the preparation of pharmaceuticals. Finally, further research is needed to investigate the potential toxicity of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride and to develop methods to reduce its toxicity.
Métodos De Síntesis
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of ethyl pyrrolidinecarboxylate with aqueous hydrochloric acid. This reaction produces the desired product in high yields and can be carried out in a single step. Other methods include the reaction of ethyl pyrrolidinecarboxylate with anhydrous hydrochloric acid, the reaction of ethyl pyrrolidinecarboxylate with sodium hydroxide, and the reaction of ethyl pyrrolidinecarboxylate with hydrogen chloride gas.
Propiedades
IUPAC Name |
ethyl 4-ethylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-7-5-8(10-6-7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNBGGWVZLTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)







![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)